3-Iodocytisine

Description

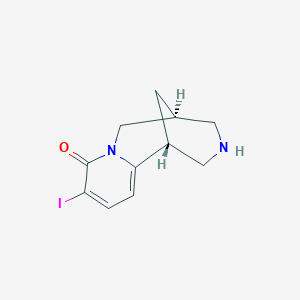

3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.

Key properties of this compound include:

- Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.

- Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .

Properties

Molecular Formula |

C11H13IN2O |

|---|---|

Molecular Weight |

316.14 g/mol |

IUPAC Name |

(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1 |

InChI Key |

GQVTUDRXPMPVRX-JGVFFNPUSA-N |

Isomeric SMILES |

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I |

Canonical SMILES |

C1C2CNCC1C3=CC=C(C(=O)N3C2)I |

Synonyms |

3-iodocytisine |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Cytisine Derivatives

Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:

Non-Cytisine Analogues

| Compound | Structure | Key Effects |

|---|---|---|

| Nicotine | Pyridine alkaloid | Full α4β2 agonist; moderate dopamine release; tolerance issues |

| Varenicline | Quinoxaline derivative | Partial α4β2 agonist; FDA-approved for smoking cessation |

In Vitro vs. In Vivo Efficacy

- This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .

- Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .

- 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .

Receptor Selectivity and Therapeutic Implications

- α4β2 vs. α7 Selectivity :

- β4 Subunit Interaction :

Adverse Effects and Limitations

| Compound | Adverse Effects | Limitations |

|---|---|---|

| This compound | Severe hypothermia at high doses; peripheral nervous system activation | Narrow therapeutic window |

| 3-Bromocytisine | Inconsistent dose-response; reduced efficacy in chronic models | Poor pharmacokinetics |

| 5-Bromocytisine | Moderate hypothermia; tolerance development | Limited β4 subtype specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.